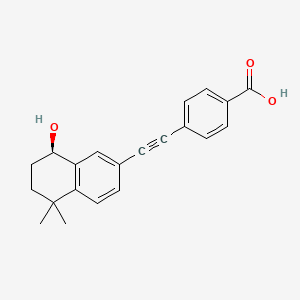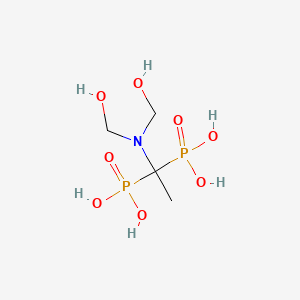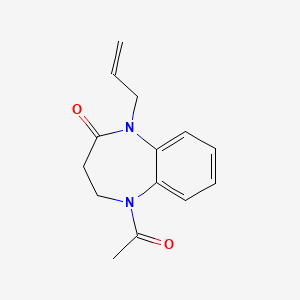
6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid is a complex organic compound with a unique structure that includes an acetylamino group, a methoxyphenyl group, and a hexanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key intermediates. One common synthetic route involves the following steps:
Protection of the amino group: The amino group is protected using a suitable protecting group, such as a carbamate or urea linkage.
Formation of the methoxyphenyl intermediate: The methoxyphenyl group is introduced through a reaction with 2-methoxyphenyl isocyanate.
Coupling of the intermediates: The protected amino group and the methoxyphenyl intermediate are coupled under specific reaction conditions to form the desired compound.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in the synthesis of similar compounds.
Phenylboronic pinacol esters:
Uniqueness
6-((2-(Acetylamino)-3-(4-methoxyphenyl)-1-oxo-2-propenyl)amino)hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
172798-52-6 |
|---|---|
Fórmula molecular |
C18H24N2O5 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
6-[[(Z)-2-acetamido-3-(4-methoxyphenyl)prop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H24N2O5/c1-13(21)20-16(12-14-7-9-15(25-2)10-8-14)18(24)19-11-5-3-4-6-17(22)23/h7-10,12H,3-6,11H2,1-2H3,(H,19,24)(H,20,21)(H,22,23)/b16-12- |
Clave InChI |
PUJJFYRIUAKNBK-VBKFSLOCSA-N |
SMILES isomérico |
CC(=O)N/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCCCCC(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=CC=C(C=C1)OC)C(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



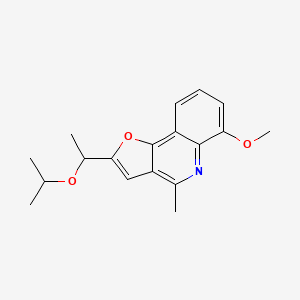

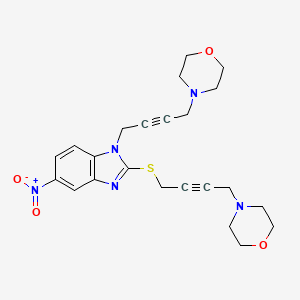

![3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-(cyclopropylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B12739282.png)
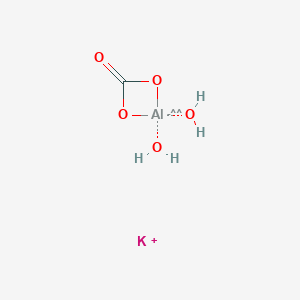
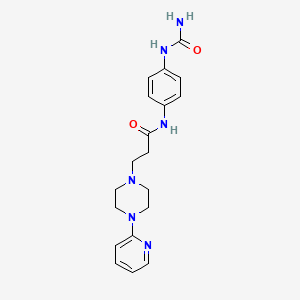

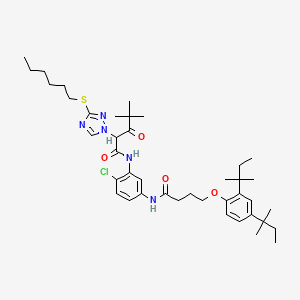
![(E)-but-2-enedioic acid;[1-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] pyridine-3-carboxylate](/img/structure/B12739304.png)
